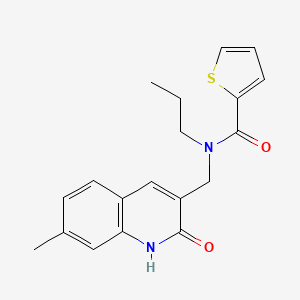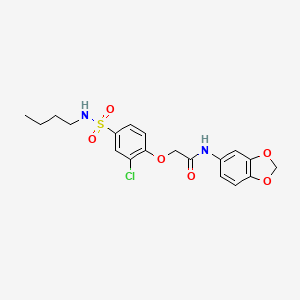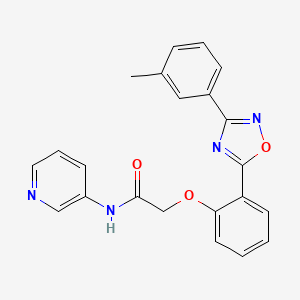
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as a scavenger of NO by reacting with it to form a stable nitroxide radical. The reaction between N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and NO is rapid and reversible, allowing N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide to efficiently scavenge NO in biological systems. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the biological activity of NO in various biological systems, including endothelial cells, smooth muscle cells, and neurons.
Biochemical and Physiological Effects
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can inhibit NO-mediated vasodilation, platelet aggregation, and leukocyte adhesion. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to inhibit NO-mediated neuronal cell death and neuroinflammation. In vivo studies have shown that N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can improve cardiovascular function, reduce inflammation, and protect against ischemic injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used to efficiently scavenge NO in biological systems. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively used in scientific research and has a well-established mechanism of action. However, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide also has some limitations. It has a relatively short half-life in biological systems, which can limit its effectiveness in some experiments. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can also react with other free radicals, such as superoxide, which can complicate its use in some experiments.
Direcciones Futuras
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several potential future directions in scientific research. It can be used to investigate the role of NO in various biological processes, including cancer, diabetes, and neurodegenerative diseases. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can also be used as a tool to study the role of oxidative stress in biological systems. Additionally, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be modified to improve its stability and effectiveness in biological systems. Overall, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has the potential to be a valuable tool for investigating the role of NO in various biological processes.
Conclusion
In conclusion, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a simple two-step process and has a well-established mechanism of action as a NO scavenger. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively used in scientific research to investigate the role of NO in various biological processes. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments, including its stability and efficiency in scavenging NO. However, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide also has some limitations, including its short half-life in biological systems. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several potential future directions in scientific research, including investigating its role in cancer, diabetes, and neurodegenerative diseases. Overall, N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has the potential to be a valuable tool for investigating the role of NO in various biological processes.
Métodos De Síntesis
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a simple two-step process. The first step involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carbonitrile with 2-bromoanisole to form 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)anisole. The second step involves the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)anisole with pyridine-3-carboxylic acid to form N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively used in scientific research as a nitric oxide (NO) scavenger. NO is a free radical that plays a crucial role in various physiological and pathological processes. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide reacts with NO to form a stable nitroxide radical, thereby inhibiting its biological activity. N-(pyridin-3-yl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been used to investigate the role of NO in various biological processes, including cardiovascular function, inflammation, and neuroprotection.
Propiedades
IUPAC Name |
2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-6-4-7-16(12-15)21-25-22(29-26-21)18-9-2-3-10-19(18)28-14-20(27)24-17-8-5-11-23-13-17/h2-13H,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVCOVRTWWNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


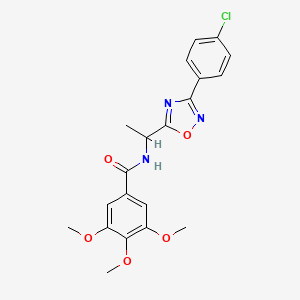
![(E)-2-methyl-N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693195.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)
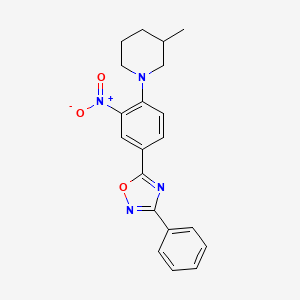
![N-(4-butylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693218.png)
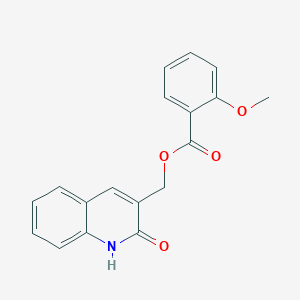
![4-(tert-butyl)-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693234.png)



![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)
